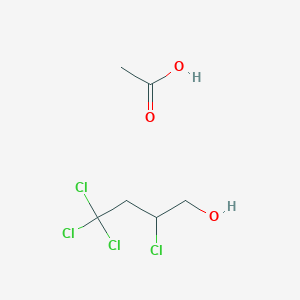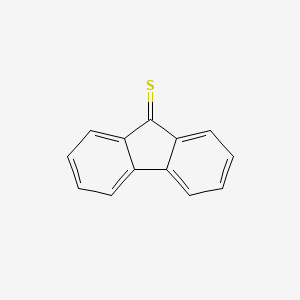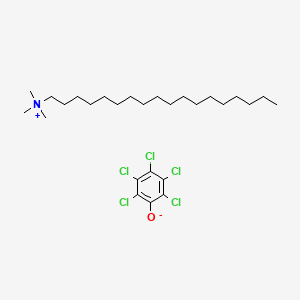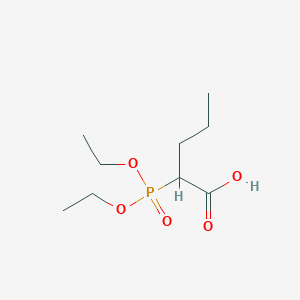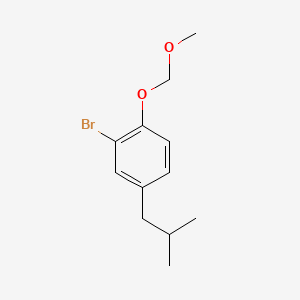
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isobutyl group, and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene typically involves multiple steps. One common method includes the bromination of 4-isobutyl-1-(methoxymethoxy)benzene. The reaction conditions often involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the hydrogenated benzene derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene depends on the specific application and the target moleculeThe molecular targets and pathways involved vary based on the context of its use in chemical, biological, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
- 2-Bromo-1,4-bis(methoxymethoxy)benzene
Uniqueness
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can affect its reactivity, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C12H17BrO2 |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
2-bromo-1-(methoxymethoxy)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)6-10-4-5-12(11(13)7-10)15-8-14-3/h4-5,7,9H,6,8H2,1-3H3 |
InChI-Schlüssel |
VIHYFIKRSQSUIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=C(C=C1)OCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


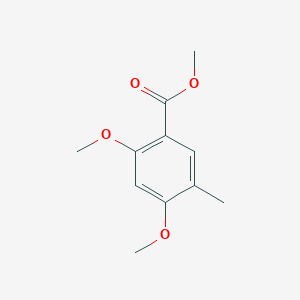
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
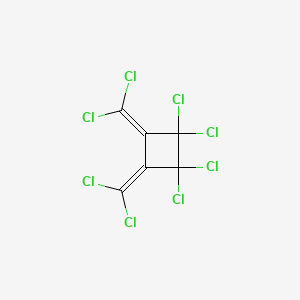
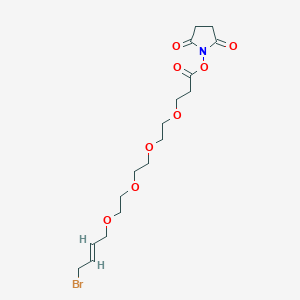
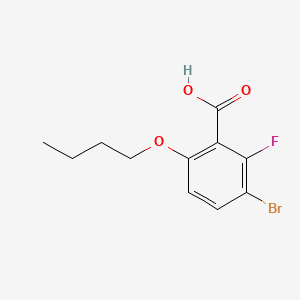
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

